molecular formula C8H7Cl2N3 B2852853 {6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanamine CAS No. 1216237-38-5

{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanamine

Cat. No.: B2852853
CAS No.: 1216237-38-5
M. Wt: 216.07
InChI Key: MHCDDZYQRPQTLW-UHFFFAOYSA-N
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Description

{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanamine is a chemical compound with the molecular formula C8H7Cl2N3 It is characterized by the presence of two chlorine atoms and an imidazo[1,2-a]pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanamine typically involves the reaction of 6,8-dichloroimidazo[1,2-a]pyridine with methanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in the production process. The compound is typically purified through crystallization or chromatography techniques to meet the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of {6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
  • 2-(7-Methylene-7,8-dihydroimidazo[1,2-a]pyrimidin-2-yl)acetic acid hydrochloride
  • (2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)acetic acid hydrochloride

Uniqueness

{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanamine is unique due to its specific substitution pattern and the presence of the methanamine group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N3/c9-5-1-7(10)8-12-6(2-11)4-13(8)3-5/h1,3-4H,2,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCDDZYQRPQTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN2C=C1Cl)CN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216237-38-5
Record name {6,8-dichloroimidazo[1,2-a]pyridin-2-yl}methanamine
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